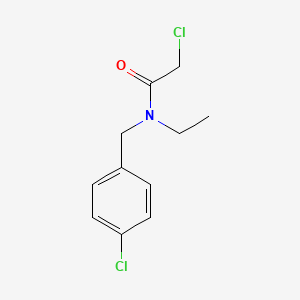

2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide is an organic compound with the molecular formula C11H13Cl2NO It is a derivative of acetamide, characterized by the presence of two chlorine atoms and a benzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide typically involves the reaction of 4-chlorobenzyl chloride with N-ethylacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of N-(4-chlorobenzyl)-N-ethylacetamide derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide exhibit significant antimicrobial properties. For instance, a study on chlorinated N-arylcinnamamides demonstrated promising antibacterial activity against various strains, suggesting that structural modifications can enhance efficacy against resistant bacteria . The presence of the chloro group in these compounds often correlates with improved biological activity.

Case Study: Antibacterial Efficacy

A comparative analysis of antibacterial activity showed that derivatives containing chlorine atoms had lower minimum inhibitory concentrations (MICs) against pathogens like Klebsiella pneumoniae. The study found that the compound with a chloro substitution exhibited a MIC of 512 µg/mL, which was notably more effective than its non-chlorinated counterpart . This suggests that this compound could be explored further for its antibacterial properties.

Synthesis and Chemical Applications

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for further chemical modifications, making it a versatile building block in drug development. The synthesis process typically involves the reaction of 4-chlorobenzylamine with ethyl chloroacetate, followed by hydrolysis to yield the final product.

Table 1: Synthesis Pathways

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 4-Chlorobenzylamine + Ethyl Chloroacetate | Base Catalysis | This compound |

| 2 | This compound + Water | Hydrolysis | Ethyl Acetamide + HCl |

Biological Studies

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of compounds like this compound is crucial for their development as pharmaceuticals. Studies have shown that chlorinated derivatives tend to exhibit favorable ADMET characteristics, which are essential for drug design .

Case Study: Lipophilicity and Biological Activity

Research has indicated a correlation between lipophilicity and biological activity among chlorinated compounds. A series of studies evaluated various chlorinated benzamides and found that those with higher lipophilicity showed enhanced antibacterial effects compared to less lipophilic counterparts . This information is vital for optimizing the pharmacokinetic profiles of new drugs derived from this compound.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues, leading to a decrease in enzyme function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-N-(4-chlorobenzyl)benzamide

- N-(4-Chlorobenzyl)-N-ethylacetamide

- 2-Chloro-N-ethylacetamide

Uniqueness

2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide is unique due to the presence of both chlorine atoms and the benzyl group, which confer specific chemical properties. These structural features make it more

Biologische Aktivität

2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound includes a chloro group, an ethyl group, and a chlorobenzyl moiety. These structural components contribute to its lipophilicity and biological activity.

The precise mechanism of action for this compound is not fully elucidated. However, compounds with similar structures have been reported to interact with various biological targets, including:

- ATP-binding cassette transporters : These proteins are involved in the transport of various molecules across cellular membranes and may play a role in the compound's efficacy.

- Cellular integrity : Similar chloroacetamides have been shown to disrupt bacterial cell walls by inhibiting penicillin-binding proteins (PBPs), leading to cell lysis and death .

Antimicrobial Activity

Research indicates that chloroacetamides exhibit significant antimicrobial properties. In particular, studies have shown that:

- Efficacy Against Bacteria : this compound has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Its activity against Gram-negative bacteria is generally lower but still notable .

- Minimum Inhibitory Concentration (MIC) : The MIC for related chloroacetamides has been reported at concentrations as low as 512 µg/mL against Klebsiella pneumoniae, indicating a promising antibacterial profile .

Anticancer Activity

The potential anticancer effects of chloroacetamides have also been explored:

- Cell Cycle Arrest : Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is mediated through interactions with specific protein kinases .

- Selectivity : The selectivity of these compounds for cancer cells over normal cells enhances their therapeutic potential, reducing side effects commonly associated with chemotherapy .

Study 1: Antimicrobial Efficacy

In a comparative study of various N-substituted chloroacetamides, this compound was found to exhibit superior activity against MRSA compared to other derivatives. The study utilized standard antimicrobial testing methods, confirming its effectiveness against resistant strains .

Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of chloroacetamides, revealing that compounds with similar structures could induce significant apoptosis in breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity .

Data Table: Biological Activity Summary

| Compound | Activity Type | MIC (µg/mL) | Notable Effects |

|---|---|---|---|

| This compound | Antimicrobial | 512 | Effective against MRSA |

| N-(4-chlorophenyl) chloroacetamide | Antimicrobial | <1000 | Effective against Gram-positive bacteria |

| N-(4-fluorophenyl) chloroacetamide | Anticancer | N/A | Induces apoptosis in cancer cells |

Eigenschaften

IUPAC Name |

2-chloro-N-[(4-chlorophenyl)methyl]-N-ethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c1-2-14(11(15)7-12)8-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOFEOUPFGWGSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=C(C=C1)Cl)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.